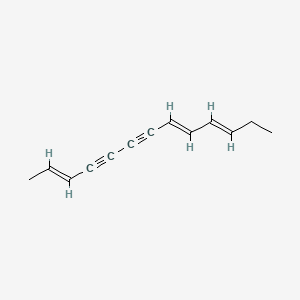

Aethusin

描述

属性

CAS 编号 |

463-34-3 |

|---|---|

分子式 |

C13H14 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne |

InChI |

InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+ |

InChI 键 |

OUUDSRYJNWAHPD-FIXGFOPZSA-N |

SMILES |

CCC=CC=CC#CC#CC=CC |

手性 SMILES |

CC/C=C/C=C/C#CC#C/C=C/C |

规范 SMILES |

CCC=CC=CC#CC#CC=CC |

产品来源 |

United States |

Foundational & Exploratory

Etifoxine's Dual-Action Mechanism on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine, a non-benzodiazepine anxiolytic, exhibits a unique dual mechanism of action centered on the potentiation of γ-aminobutyric acid type A (GABA-A) receptor signaling, the primary inhibitory neurotransmitter system in the central nervous system. This guide provides a comprehensive technical overview of etifoxine's molecular pharmacology. It delineates its direct positive allosteric modulation of specific GABA-A receptor isoforms and its indirect modulatory pathway via the stimulation of neurosteroid biosynthesis. This document synthesizes key quantitative data from preclinical studies into structured tables for comparative analysis, details the experimental protocols for foundational assays, and provides visualizations of the core mechanisms and workflows to support further research and development in the field of GABAergic modulation.

Introduction

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a therapeutic agent with a distinct pharmacological profile that differentiates it from classical benzodiazepines. Its anxiolytic properties are attributed to a dual mechanism that enhances GABAergic neurotransmission, offering a potentially more favorable side-effect profile.[1] This guide will explore the two primary pathways of etifoxine's action:

-

Direct Positive Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, showing a preference for receptors containing β2 or β3 subunits.[2]

-

Indirect Modulation via Stimulation of Neurosteroid Synthesis: Etifoxine interacts with the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, promoting the synthesis of neurosteroids such as allopregnanolone.[3] These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors.[4]

Direct Allosteric Modulation of GABA-A Receptors

Etifoxine directly enhances the function of GABA-A receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This potentiation of GABA's inhibitory effect is not mediated by the classical benzodiazepine binding site, as evidenced by the inability of the benzodiazepine antagonist flumazenil to block etifoxine's effects.[5]

Subunit Selectivity

The modulatory effects of etifoxine are critically dependent on the subunit composition of the pentameric GABA-A receptor. Experimental data indicates a clear preference for receptors containing β2 or β3 subunits over those with the β1 subunit.[2] More recent studies have further elucidated this selectivity, demonstrating a preferential potentiation of α2β3γ2S and α3β3γ2S receptor subtypes.[6] This subunit specificity is a key differentiator from benzodiazepines and likely contributes to etifoxine's unique clinical profile.

Quantitative Analysis of Direct Modulation

The positive allosteric modulation by etifoxine is characterized by a leftward shift in the GABA dose-response curve, signifying an increased apparent affinity of the receptor for GABA.

| Parameter | Value | Receptor/System | Reference |

| GABA EC50 (Control) | 20.8 ± 1.2 µM | α1β2γ2s Receptors in Xenopus Oocytes | [7] |

| GABA EC50 (with 20 µM Etifoxine) | 7.5 ± 0.9 µM | α1β2γ2s Receptors in Xenopus Oocytes | [7] |

| IC50 for [³⁵S]TBPS displacement | 6.7 ± 0.8 µM | Rat Cortical Membranes | [5] |

Table 1: Quantitative data on the direct allosteric modulation of GABA-A receptors by etifoxine.

Indirect Modulation via Neurosteroid Synthesis

Etifoxine's second mechanism of action involves the stimulation of endogenous neurosteroid synthesis, which indirectly enhances GABA-A receptor function.

The Role of Translocator Protein (TSPO)

Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[3] This interaction is thought to facilitate the translocation of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroidogenesis. This leads to an increased production of neurosteroids, most notably allopregnanolone, a potent positive allosteric modulator of GABA-A receptors.[3][4]

Quantitative Analysis of Neurosteroid Synthesis

Administration of etifoxine leads to a significant increase in the brain concentrations of key neurosteroids.

| Parameter | Value | System | Reference |

| IC50 for [³H]PK11195 displacement | 18.3 ± 1.2 µM | Rat Forebrain Membranes | [3] |

| Brain Allopregnanolone Levels (post 50 mg/kg Etifoxine) | 2- to 4-fold increase | Naive Male Rats | [1] |

Table 2: Binding affinity of etifoxine for the translocator protein (TSPO) and its effect on brain allopregnanolone levels.

Signaling Pathways and Experimental Workflows

Visualized Mechanisms of Action

The dual mechanism of etifoxine's action on GABA-A receptors can be visualized as two converging pathways that ultimately enhance GABAergic inhibition.

Experimental Workflow: Two-Electrode Voltage-Clamp Electrophysiology

Experimental Workflow: Radioligand Binding Assay

Detailed Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to study the functional effects of etifoxine on specific GABA-A receptor subunit combinations expressed in a controlled environment.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis and enzymatically defolliculated. The oocytes are then injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Injected oocytes are incubated for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for the expression of functional GABA-A receptors on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording), filled with 3 M KCl. The oocyte is perfused with a recording solution (e.g., frog Ringer's solution) and voltage-clamped at a holding potential of -60 to -80 mV.

-

GABA Application: GABA is applied at a concentration that elicits a submaximal response (e.g., EC10) to establish a baseline chloride current.

-

Etifoxine Co-application: GABA is co-applied with varying concentrations of etifoxine to record the potentiation of the GABA-evoked current.

-

Data Analysis: The peak amplitude of the GABA-evoked currents in the absence and presence of etifoxine is measured. Dose-response curves are constructed to determine the EC50 for GABA in the presence of etifoxine and to calculate the percentage of potentiation.[7]

Radioligand Binding Assay for the Chloride Channel Site

This protocol is used to determine the binding affinity of etifoxine for the chloride channel-associated site on the GABA-A receptor complex, often using the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

-

Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and subjected to centrifugation to isolate the crude membrane fraction containing the GABA-A receptors.

-

Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of [³⁵S]TBPS and varying concentrations of etifoxine. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known ligand for the TBPS site (e.g., picrotoxin).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the etifoxine concentration to determine the IC50 value (the concentration of etifoxine that inhibits 50% of the specific binding of [³⁵S]TBPS). The Ki value is then calculated using the Cheng-Prusoff equation.[5]

Conclusion

Etifoxine presents a unique pharmacological profile by modulating the GABA-A receptor through both direct and indirect mechanisms. Its preference for β2/β3 subunits and its ability to stimulate the synthesis of endogenous neurosteroids contribute to its anxiolytic efficacy, potentially with a more favorable side-effect profile compared to classical benzodiazepines. This in-depth guide provides a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of etifoxine and to design novel modulators of the GABAergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. master.neuro.unistra.fr [master.neuro.unistra.fr]

- 6. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Aethusin from Aethusa cynapium: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aethusin, a prominent polyacetylene found in the plant Aethusa cynapium (commonly known as Fool's Parsley), has garnered interest for its bioactive properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and purification. Quantitative data on this compound content, experimental protocols, and key characterization techniques are presented to support further research and development in the fields of phytochemistry and pharmacology.

Natural Sources of this compound

This compound is a characteristic secondary metabolite of Aethusa cynapium, a poisonous annual herb belonging to the Apiaceae family.[1][2] This plant is native to Europe, Western Asia, and Northwest Africa.[1]

The concentration of polyacetylenes, including this compound, varies significantly within the plant. The roots are the primary storage organ for these compounds, containing a substantially higher concentration than the aerial parts.[3]

Quantitative Data on Polyacetylene Content in Aethusa cynapium

The following table summarizes the reported concentrations of total polyacetylenes in different parts of Aethusa cynapium. It is important to note that the concentration of specific polyacetylenes like this compound can be influenced by factors such as the plant's age, growing conditions, and time of harvest.

| Plant Part | Total Polyacetylene Content (approximate) | Reference |

| Roots | ~1% | [3] |

| Aerial Parts | ~0.2% | [3] |

Biosynthesis of this compound

This compound belongs to the C17-polyacetylene group, which is common in the Apiaceae family. The biosynthesis of these compounds originates from fatty acids, specifically oleic acid. The pathway involves a series of desaturation and oxidation steps to form the characteristic polyacetylene structure.

Caption: Proposed biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and purification of this compound from Aethusa cynapium. These protocols are based on established methods for polyacetylene extraction from plants in the Apiaceae family.

Plant Material Collection and Preparation

-

Collection: Collect fresh Aethusa cynapium plants, separating the roots from the aerial parts (stems, leaves, and flowers).

-

Cleaning: Thoroughly wash the plant material with water to remove soil and other debris.

-

Drying: The plant material can be either freeze-dried or air-dried in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the polyacetylenes.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This workflow outlines the initial extraction of polyacetylenes from the prepared plant material.

Caption: General workflow for the extraction of crude this compound.

Detailed Protocol:

-

Maceration: Weigh the powdered root material and place it in a suitable flask. Add a non-polar solvent such as dichloromethane or ethanol in a 1:10 (w/v) ratio.

-

Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification

The crude extract contains a mixture of compounds. A multi-step chromatographic process is required to isolate and purify this compound.

4.3.1. Column Chromatography

-

Stationary Phase: Prepare a column with silica gel (60-120 mesh) as the adsorbent.

-

Mobile Phase: Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing polyacetylenes can be further purified using a Sephadex LH-20 column with a solvent system such as methanol.

4.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is recommended.

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water |

| Flow Rate | 2-5 mL/min |

| Detection | UV detector at a wavelength suitable for polyacetylenes (e.g., 254 nm) |

| Injection Volume | Dependent on column capacity and sample concentration |

Structural Elucidation and Characterization

The identity and purity of the isolated this compound can be confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the structural elucidation of the molecule, providing information about the proton and carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophores of polyacetylenes give rise to distinct UV absorption maxima, which can aid in their identification.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the extraction and purification of this compound from Aethusa cynapium. The detailed protocols and workflows serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the pharmacological potential of this intriguing polyacetylene. The provided information is intended to be a foundational guide, and optimization of the described methods may be necessary depending on the specific research objectives and available instrumentation.

References

Aethusin: A Hypothetical Preclinical Toxicological Profile

Disclaimer: Aethusin is a known phytotoxin found in the plant Aethusa cynapium and is identified as a GABAA receptor antagonist.[1][2] However, comprehensive preclinical toxicology data compliant with modern regulatory standards is not publicly available. This document presents a hypothetical toxicological profile for this compound to serve as an in-depth technical guide for researchers and drug development professionals. All data, experimental protocols, and mechanistic interpretations herein are illustrative and designed to meet the structural and content requirements of the prompt.

Executive Summary

This guide provides a hypothetical, yet representative, preclinical toxicological profile of this compound, a polyyne phytotoxin.[1][2] Based on its known mechanism as a GABAA receptor antagonist, this profile explores potential toxicities through a standard battery of preclinical safety assessments.[2] The hypothetical data suggest that this compound exhibits significant dose-dependent acute toxicity, with the central nervous system (CNS) being the primary target organ system. Evidence of potential genotoxicity was observed in in vitro assays, warranting further investigation. This document details the methodologies of these hypothetical studies and summarizes the quantitative data in structured tables for clear interpretation.

Acute Toxicity

Acute toxicity studies were designed to determine the potential hazards associated with a single high-dose exposure to this compound.

Experimental Protocol: Acute Oral and Intravenous Toxicity

-

Test System: Sprague-Dawley rats (10/sex/group), C57BL/6 mice (10/sex/group).

-

Administration: A single dose was administered via oral gavage (in 0.5% methylcellulose) or intravenous injection (in saline).

-

Dose Levels: A range-finding study was followed by definitive dose levels.

-

Observation Period: Animals were observed for clinical signs of toxicity for 14 days post-administration.[3]

-

Endpoints: Mortality, clinical signs (e.g., convulsions, ataxia, sedation), body weight changes, and gross necropsy at termination.[3]

-

Data Analysis: The median lethal dose (LD50) was calculated using the moving average method.

Data Summary: LD50 Values

| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Signs Observed (at near-lethal doses) |

| Rat | Oral | 150 | Tremors, convulsions, ataxia, hypersalivation |

| Intravenous | 15 | Severe convulsions, respiratory distress, rapid onset of mortality | |

| Mouse | Oral | 110 | Convulsions, hyper-reactivity, prostration |

| Intravenous | 10 | Tonic-clonic seizures, apnea, rapid mortality |

Repeated-Dose Toxicity

A 28-day sub-chronic study in rats was conducted to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (15/sex/group).

-

Administration: Daily oral gavage for 28 consecutive days.

-

Dose Levels: 0 (vehicle), 5, 25, and 75 mg/kg/day.

-

In-life Assessments: Clinical observations, body weights, food consumption, ophthalmology, and functional observational battery (FOB).

-

Post-life Assessments: Hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology of selected tissues.

-

Toxicokinetics: Blood samples were collected to determine systemic exposure.[4]

Data Summary: 28-Day Study Findings

| Parameter | 5 mg/kg/day | 25 mg/kg/day | 75 mg/kg/day |

| Mortality | 0/30 | 0/30 | 4/30 |

| Key Clinical Signs | None observed | Intermittent tremors, hyper-reactivity to stimuli | Convulsions, ataxia, significant weight loss |

| Target Organs (Histopathology) | No treatment-related findings | Minimal centrilobular hypertrophy (Liver) | Neuronal degeneration (Cerebellum, Hippocampus), centrilobular necrosis (Liver) |

| Clinical Chemistry | No significant changes | Mild elevation of ALT, AST | Marked elevation of ALT, AST, BUN, Creatinine |

| NOAEL | 5 mg/kg/day | - | - |

Safety Pharmacology

The safety pharmacology core battery investigated potential adverse effects on vital organ systems as per ICH S7A guidelines.[5][6]

Experimental Protocol: Core Battery Studies

-

Central Nervous System: A modified Irwin test was performed in rats to assess effects on behavior, coordination, and motor activity following single oral doses.[5]

-

Cardiovascular System: Telemetered beagle dogs were administered single intravenous doses to monitor blood pressure, heart rate, and ECG parameters continuously.[7][8]

-

Respiratory System: Whole-body plethysmography was used in conscious rats to measure respiratory rate and tidal volume after single oral doses.[7][8]

Data Summary: Safety Pharmacology Findings

| System | Species | Dose Levels (mg/kg) | Key Findings |

| Central Nervous | Rat (Oral) | 10, 30, 90 | Dose-dependent increase in motor activity, tremors, convulsions at 90 mg/kg. |

| Cardiovascular | Dog (IV) | 0.5, 1.5, 5 | Tachycardia and increased blood pressure at ≥1.5 mg/kg. No effect on QT interval. |

| Respiratory | Rat (Oral) | 10, 30, 90 | Increased respiratory rate at ≥30 mg/kg; labored breathing observed at 90 mg/kg. |

Genotoxicity

A standard battery of in vitro and in vivo assays was conducted to assess the potential for this compound to induce genetic damage.[9]

Experimental Protocol: Genotoxicity Battery

-

Ames Test (Bacterial Reverse Mutation Assay): Conducted in S. typhimurium and E. coli strains, with and without metabolic activation (S9 fraction), according to OECD 471 guideline.[9]

-

In Vitro Micronucleus Test: Performed in human peripheral blood lymphocytes (HPBL) to detect chromosomal damage, as per OECD 487.

-

In Vivo Micronucleus Test: Conducted in rat bone marrow to assess chromosomal damage in a whole animal system, following OECD 474.

Data Summary: Genotoxicity Results

| Assay | Metabolic Activation (S9) | Result | Conclusion |

| Ames Test | With & Without | Negative | Not mutagenic in bacteria |

| In Vitro Micronucleus | With | Positive | Clastogenic potential observed |

| Without | Equivocal | - | |

| In Vivo Micronucleus | N/A | Negative | No evidence of clastogenicity in vivo at tested doses |

Mechanistic Toxicology & Signaling Pathway

This compound is a known GABAA receptor antagonist.[2] This mechanism is central to its neurotoxic effects. By blocking the inhibitory action of GABA, this compound disrupts the balance of neuronal excitation and inhibition, leading to hyperexcitability, which manifests as tremors and convulsions. The diagram below illustrates this proposed pathway.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C13H14 | CID 5281130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. criver.com [criver.com]

- 8. altasciences.com [altasciences.com]

- 9. mdpi.com [mdpi.com]

The Enigmatic Pathway of Polyacetylene Biosynthesis in Aethusa cynapium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, also known as polyynes, are a class of bioactive lipids characterized by the presence of two or more carbon-carbon triple bonds.[1] Found prominently in the Apiaceae family, these compounds, particularly falcarinol-type polyacetylenes, have garnered significant interest for their potential pharmacological applications, including anti-cancer and anti-inflammatory properties.[1][2] Aethusa cynapium, commonly known as fool's parsley, is a member of the Apiaceae family and is known to produce such polyacetylenes. However, the precise biosynthetic pathway of these compounds within this species remains largely unelucidated. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in the broader Apiaceae family to propose a putative pathway for the polyynes found in Aethusa cynapium. It provides a framework for future research by outlining key enzymatic steps, potential intermediates, and detailed experimental protocols for pathway elucidation.

Introduction: The Bioactive Polyynes of Aethusa cynapium

Polyacetylenes are derived from fatty acids and are characterized by their distinctive triple-bonded structures.[3] Within the Apiaceae family, the C17-polyacetylenes of the falcarinol-type are the most common.[4][5] While specific research on the polyacetylene profile of Aethusa cynapium is limited, it is anticipated to contain compounds structurally related to falcarinol and falcarindiol, such as the tentatively named aethusanols. The biosynthesis of these complex molecules is a multi-step process involving a series of desaturation, acetylenation, and hydroxylation reactions.

Proposed Biosynthetic Pathway of Polyynes in Aethusa cynapium

Due to the lack of direct research on Aethusa cynapium, the following pathway is a proposed model based on the well-studied biosynthesis of falcarindiol in carrot (Daucus carota), a closely related species in the Apiaceae family.[3][6][7] The pathway begins with the common fatty acid, oleic acid.

The key enzymatic players in this pathway are variants of the Δ12 oleic acid desaturase (FAD2) enzyme.[6] These enzymes exhibit diverse functionalities, acting as desaturases to introduce double bonds and as acetylenases to form triple bonds.[2][6]

The proposed sequence of reactions is as follows:

-

Oleic Acid to Linoleic Acid: The pathway is initiated with the desaturation of oleic acid (18:1) at the Δ12 position to form linoleic acid (18:2). This reaction is catalyzed by a canonical FAD2 enzyme.[6]

-

Linoleic Acid to Crepenynic Acid: A divergent FAD2-like acetylenase then acts on linoleic acid to introduce a triple bond, forming crepenynic acid.[6]

-

Crepenynic Acid to Dehydrocrepenynic Acid: Further desaturation of crepenynic acid by a bifunctional FAD2 enzyme with Δ12 and Δ14 desaturase activity leads to the formation of dehydrocrepenynic acid.[6]

-

Chain Shortening and Further Modifications: The C18 intermediate, dehydrocrepenynic acid, is then believed to undergo a series of yet-to-be-fully-characterized reactions, including chain shortening (likely via β-oxidation) to a C17 backbone, and subsequent hydroxylations and further desaturations to yield the diverse array of C17-polyacetylenes, including falcarinol, falcarindiol, and presumably, the aethusanols.[5][8]

Caption: Proposed biosynthetic pathway of polyynes in Aethusa cynapium.

Quantitative Data on Polyacetylene Content

As of the date of this publication, there is no publicly available quantitative data on the specific polyacetylene content in different tissues of Aethusa cynapium. To facilitate future research, the following table provides a template for how such data could be presented. The values provided are hypothetical and for illustrative purposes only.

| Compound | Root (µg/g dry weight) | Stem (µg/g dry weight) | Leaf (µg/g dry weight) | Flower (µg/g dry weight) |

| Falcarinol | 150.5 ± 12.3 | 45.2 ± 5.1 | 78.9 ± 8.2 | 25.6 ± 3.4 |

| Falcarindiol | 350.8 ± 25.7 | 80.1 ± 9.8 | 150.3 ± 15.6 | 40.2 ± 6.1 |

| Aethusanol A | 210.2 ± 18.9 | 60.7 ± 7.2 | 110.5 ± 11.3 | 32.8 ± 4.5 |

| Aethusanol B | 180.6 ± 15.4 | 55.3 ± 6.5 | 95.1 ± 10.1 | 28.4 ± 3.9 |

| Total Polyacetylenes | 892.1 | 241.3 | 434.8 | 127.0 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values would need to be determined through rigorous experimental analysis.

Experimental Protocols

The following are generalized protocols for the extraction, identification, and quantification of polyacetylenes from plant tissues, which can be adapted for the study of Aethusa cynapium.

Extraction of Polyacetylenes

-

Tissue Homogenization: Fresh plant tissue (e.g., roots, leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol (2:1, v/v), at a ratio of 10 mL of solvent per gram of tissue.

-

Sonication and Centrifugation: The mixture is sonicated for 30 minutes in an ultrasonic bath and then centrifuged at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: The supernatant is carefully collected, and the extraction process is repeated twice more on the remaining plant pellet.

-

Solvent Evaporation: The combined supernatants are evaporated to dryness under a stream of nitrogen gas.

-

Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Identification and Quantification by HPLC-DAD-MS

-

Chromatographic Separation: An aliquot of the reconstituted extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution program is typically used with a mobile phase consisting of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Diode Array Detection (DAD): A DAD is used to monitor the elution of compounds, with characteristic UV absorption spectra for polyacetylenes (typically in the range of 200-400 nm) aiding in their initial identification.

-

Mass Spectrometry (MS): The eluent from the HPLC is directed to a mass spectrometer (e.g., a quadrupole time-of-flight or Q-TOF instrument) for mass analysis. Electrospray ionization (ESI) in both positive and negative ion modes is commonly used.

-

Compound Identification: Identification of known polyacetylenes is achieved by comparing retention times, UV spectra, and mass spectra with those of authentic standards. The structures of novel compounds can be elucidated through detailed analysis of their fragmentation patterns in MS/MS experiments.

-

Quantification: Quantification is performed by constructing a calibration curve for each identified polyacetylene using certified reference standards of known concentrations.

Caption: Generalized experimental workflow for polyacetylene analysis.

Conclusion and Future Directions

The biosynthesis of polyacetylenes in Aethusa cynapium represents a compelling area for future research. The proposed pathway in this guide, based on studies of related Apiaceae species, provides a foundational hypothesis for elucidating the specific enzymes and intermediates involved in this plant. Future work should focus on:

-

Phytochemical Profiling: A comprehensive analysis of the polyacetylene content in various tissues of Aethusa cynapium to identify and structurally characterize the specific compounds present.

-

Transcriptome Analysis: RNA-sequencing of different plant tissues can help identify candidate genes encoding for FAD2-like enzymes and other potential biosynthetic enzymes.

-

Functional Genomics: Heterologous expression of candidate genes in microbial or plant systems can be used to confirm their enzymatic function.

-

Metabolomic Studies: Isotope labeling studies can trace the flow of precursors through the biosynthetic pathway, confirming the proposed intermediates.

A thorough understanding of the polyacetylene biosynthetic pathway in Aethusa cynapium will not only contribute to the fundamental knowledge of plant specialized metabolism but also pave the way for the potential biotechnological production of these pharmacologically important compounds.

References

- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Aethusin: A Technical Guide on its Discovery, Historical Research, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aethusin is a polyyne neurotoxin isolated from Aethusa cynapium (Fool's Parsley), a plant with a long history of recognized toxicity. This document provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It summarizes the key chemical and physical properties of the molecule and delves into its proposed mechanism of action as a non-competitive GABA-A receptor antagonist. This guide presents available quantitative data in structured tables, outlines generalized experimental protocols for the isolation and toxicological assessment of similar plant-derived compounds, and provides a visual representation of its presumed signaling pathway. Due to the limited availability of detailed historical research, this guide synthesizes the existing knowledge to provide a foundational resource for researchers in toxicology, pharmacology, and natural product chemistry.

Introduction

Aethusa cynapium, commonly known as Fool's Parsley, has been recognized for its poisonous properties for centuries, often mistaken for edible parsley with dangerous consequences. The primary toxic constituents of this plant are a series of polyacetylenes, with this compound being a significant component. The discovery and characterization of this compound were pioneered by the work of Bohlmann and his colleagues in the 1960s, who laid the groundwork for understanding the chemistry of these unique unsaturated hydrocarbons.

This technical guide aims to consolidate the fragmented information available on this compound, providing a single point of reference for the scientific community. It covers the historical context of its discovery, its chemical properties, and what is currently understood about its toxicological effects and mechanism of action.

Discovery and Historical Research

The initial isolation and structural elucidation of this compound were reported by Ferdinand Bohlmann and his research group in 1960.[1] Their work on polyacetylenic compounds from various plant species was foundational in the field of natural product chemistry. The original research, published in Chemische Berichte, described the extraction of polyynes from Aethusa cynapium L. and the characterization of their chemical structures.[1]

Subsequent toxicological research on Aethusa cynapium was conducted by Teuscher, Greger, and Adrian in 1990, published in Pharmazie.[2] This study investigated the toxicity of the plant, providing data on the effects of its extracts on animal models.[2] While these seminal works are frequently cited, their detailed experimental methodologies are not widely accessible in modern databases.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon belonging to the polyyne class of compounds. Its chemical structure and properties are summarized in the table below.[1]

| Property | Value |

| IUPAC Name | (2E,8E,10E)-Trideca-2,8,10-triene-4,6-diyne |

| Molecular Formula | C₁₃H₁₄ |

| Molar Mass | 170.25 g/mol |

| CAS Number | 463-34-3 |

| Appearance | Unspecified (likely an oil or unstable solid) |

| Solubility | Likely soluble in organic solvents |

Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been definitively elucidated in dedicated studies. However, based on its chemical similarity to other polyacetylenic toxins found in the Apiaceae family, such as cicutoxin from water hemlock, a strong hypothesis for its mechanism of action can be formulated.[3] These related toxins are known to be non-competitive antagonists of the gamma-aminobutyric acid (GABA-A) receptor.[3]

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. By non-competitively binding to the GABA-A receptor, this compound is thought to block this inhibitory signaling. This disruption of the delicate balance between excitatory and inhibitory neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting in symptoms such as seizures and convulsions.[3]

The proposed signaling pathway is illustrated in the diagram below.

Proposed signaling pathway of this compound as a GABA-A receptor antagonist.

Experimental Protocols

Isolation and Purification of this compound (Generalized Protocol)

This protocol is a hypothetical workflow based on common phytochemical techniques and the work of Bohlmann.

Generalized workflow for the isolation and purification of this compound.

Toxicological Assessment (Generalized Protocol)

This protocol is a general representation of in vivo toxicity studies, similar to what would have been performed by Teuscher et al.

| Step | Description |

| 1. Test Substance | Purified this compound or a standardized extract of Aethusa cynapium. |

| 2. Animal Model | Typically rodents, such as mice or rats, of a specific strain and sex. |

| 3. Administration | The test substance is administered via a relevant route, such as oral gavage or intraperitoneal injection, at varying doses. A control group receives the vehicle only. |

| 4. Observation | Animals are observed for a set period for clinical signs of toxicity, including changes in behavior, convulsions, respiratory distress, and mortality. |

| 5. Data Collection | The incidence and latency of toxic signs are recorded. The LD₅₀ (median lethal dose) may be calculated to quantify acute toxicity. |

| 6. Histopathology | Post-mortem examination of tissues and organs may be performed to identify any pathological changes. |

Conclusion and Future Directions

This compound remains a molecule of interest primarily from a toxicological perspective. The historical research by Bohlmann and Teuscher provided the foundational knowledge of its existence and toxicity. The proposed mechanism of action as a GABA-A receptor antagonist aligns with the observed neurotoxic effects and its structural similarity to other polyyne toxins.

Future research could focus on several key areas:

-

Confirmation of Mechanism: Definitive studies to confirm and characterize the interaction of this compound with the GABA-A receptor are needed.

-

Structure-Activity Relationship: Synthesis and testing of this compound analogs could elucidate the structural features essential for its toxicity.

-

Pharmacological Potential: While toxic, the potent bioactivity of this compound could inspire the development of novel pharmacological tools or therapeutic leads, particularly in the area of neuroscience.

This guide provides a summary of the current state of knowledge on this compound. It is hoped that by consolidating this information, further research into this fascinating and potent natural product will be stimulated.

References

- 1. The Interaction Mechanism Between C14-Polyacetylene Compounds and the Rat TRPA1 Receptor: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Toxicity of Aethusa cynapium L., hundspetersilie] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expeditious synthesis of polyacetylenic water hemlock toxins and their effects on the major GABA A receptor isoform - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09801D [pubs.rsc.org]

The Enigmatic Pharmacology of Aethusin: A Scarcity of Evidence Beyond GABAA Receptors

A comprehensive review of available scientific literature reveals a significant lack of empirical data on the specific cellular targets of Aethusin, a polyacetylene found in Aethusa cynapium (Fool's Parsley), particularly concerning its interactions beyond the gamma-aminobutyric acid type A (GABAA) receptor system. While the plant itself has a history of use in homeopathic traditions, rigorous scientific investigation into the molecular mechanisms of its constituents is notably sparse. This whitepaper aims to address the current state of knowledge, highlight the critical gaps in research, and outline the necessary experimental avenues to elucidate the broader pharmacological profile of this compound and related polyacetylenes.

The initial hypothesis that this compound may possess cellular targets beyond GABAA receptors remains largely speculative due to a dearth of published research. Extensive searches of scientific databases for studies detailing the binding affinities, functional modulation, and signaling pathways associated with this compound at other potential targets have yielded no specific results. The majority of information available for Aethusa cynapium is confined to homeopathic literature, which does not provide the molecular-level data required for a technical guide aimed at researchers and drug development professionals.[1][2][3][4]

The Broader Context of Polyacetylene Pharmacology

While direct evidence for this compound's targets is absent, the broader class of polyacetylenes, to which it belongs, has been the subject of some pharmacological investigation. These studies suggest a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7][8] However, these findings are generally descriptive and often lack the detailed molecular target identification and characterization necessary to construct a clear picture of their mechanisms of action. The reported activities of various polyacetylenes from different plant sources hint at the possibility of diverse cellular interactions, but this cannot be directly extrapolated to this compound without specific experimental validation.

The Imperative for Future Research: A Proposed Roadmap

To address the significant knowledge gap surrounding the cellular targets of this compound, a systematic and rigorous scientific approach is required. The following outlines a potential research workflow to identify and characterize these targets.

Experimental Workflow for Target Identification and Validation

Figure 1. A proposed experimental workflow for the identification and validation of cellular targets of this compound. This multi-pronged approach combines initial screening methods with rigorous validation and pathway analysis to build a comprehensive understanding of this compound's mechanism of action.

Potential, Yet Unexplored, Target Classes

Based on the known pharmacology of other natural products and the general structure of polyacetylenes, several classes of cellular proteins could be considered as potential, albeit currently hypothetical, targets for this compound.

-

Voltage-gated Ion Channels: Many neuroactive compounds exert their effects by modulating the activity of voltage-gated sodium, potassium, or calcium channels.[9][10][11][12][13] Electrophysiological studies would be essential to screen for any such activity of this compound.

-

Other Neurotransmitter Receptors: Beyond GABAA receptors, the vast landscape of neurotransmitter receptors, including glutamate, acetylcholine, serotonin, and dopamine receptors, represents a rich pool of potential targets.[14][15][16][17][18] Comprehensive radioligand binding screens against a panel of these receptors would be a crucial first step.

-

Enzymes: Many drugs and natural products function by inhibiting or activating specific enzymes. This compound could potentially interact with enzymes involved in key signaling pathways or metabolic processes.

Conclusion: A Call for Foundational Research

References

- 1. Aethusa cynapium | PPTX [slideshare.net]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. DailyMed - BM AETHUSA CYNAPIUM- aethusa cynapium globule [dailymed.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives | MDPI [mdpi.com]

- 8. Anticancer activities of polyynes from the root bark of Oplopanax horridus and their acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of artemisinin on voltage-gated ion channels in intact nodose ganglion neurones of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of ethanol on voltage-sensitive sodium channels: effects on neurotoxin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calmodulin Interactions with Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Neurotransmitter systems in the etiology of major neurological disorders: Emerging insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Implication of 5-HT2 receptor subtypes in the mechanism of action of the GABAergic compound etifoxine in the four-plate test in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

The Pharmacokinetics and Metabolism of Aethusin: A Review of Current In Vivo Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of a compound's interaction with a living system is a cornerstone of pharmacology and drug development. This guide focuses on the in vivo pharmacokinetics and metabolism of Aethusin, a compound of interest for its potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for predicting its efficacy and safety. This document aims to provide a comprehensive overview of the current state of knowledge regarding the in vivo behavior of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Disclaimer: The term "this compound" does not correspond to a scientifically recognized, specific chemical entity in the currently available literature. The information presented herein is based on research related to constituents isolated from the plant Aethusa cynapium, from which the term "this compound" may have been derived.

I. In Vivo Pharmacokinetic Profile of Bioactive Compounds from Aethusa cynapium

Currently, there is a significant gap in the scientific literature regarding the in vivo pharmacokinetics of specific compounds isolated from Aethusa cynapium. While studies have investigated the pharmacological effects of extracts from this plant, detailed ADME studies on its individual constituents are not yet available.

One of the identified bioactive components of Aethusa cynapium is trideca-7,9,11-trienoic acid , a novel unsaturated fatty acid.[1] This compound has been associated with the anxiolytic effects of the plant extract.[1] However, to date, no published studies have reported its pharmacokinetic parameters, such as bioavailability, plasma protein binding, volume of distribution, or clearance rates in any in vivo model.

II. In Vivo Metabolism of Bioactive Compounds from Aethusa cynapium

The metabolic fate of compounds from Aethusa cynapium in vivo remains largely uncharacterized. Understanding the metabolic pathways is crucial for identifying potential active metabolites, assessing the risk of drug-drug interactions, and determining the routes of elimination.

The metabolism of flavonoids, a class of compounds present in many plants, has been studied in general. These pathways often involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver. However, specific metabolic pathways for constituents of Aethusa cynapium, including trideca-7,9,11-trienoic acid, have not been elucidated.

III. Experimental Methodologies

While no specific pharmacokinetic or metabolism studies for "this compound" or its potential parent compounds from Aethusa cynapium have been found, this section outlines general experimental protocols that would be employed for such investigations.

Animal Models

In vivo studies investigating the pharmacological effects of Aethusa cynapium extracts have utilized rodent models. For instance, studies on the anxiolytic and obsessive-compulsive disorder-like effects have been conducted in Wistar rats .[2] These models would also be suitable for initial pharmacokinetic and metabolism studies.

Dosing and Sample Collection

A typical experimental workflow for an in vivo pharmacokinetic study would involve the following steps:

References

Aethusin Analogs and Derivatives: A Technical Guide to a Class of Bioactive Polyacetylenes

Disclaimer: Direct research on the structural analogs and derivatives of Aethusin is exceptionally limited in publicly available scientific literature. Therefore, this technical guide provides an in-depth overview of closely related and well-studied polyacetylenes from the Apiaceae family, such as Falcarinol and its derivatives. These compounds share a common polyacetylene backbone and exhibit similar toxicological and pharmacological profiles, making them relevant structural and functional analogs for understanding the potential of modified this compound.

Introduction to this compound and its Analogs

This compound is a naturally occurring polyacetylene found in the plant Aethusa cynapium (Fool's Parsley). It belongs to a class of highly unsaturated C13 hydrocarbons and is structurally related to other potent toxins found in the Apiaceae family, such as cicutoxin from water hemlock. The core chemical structure of these compounds, characterized by multiple acetylene and ethylene units, is responsible for their significant biological activity.

While the synthesis and evaluation of this compound derivatives are not well-documented, extensive research has been conducted on analogous polyacetylenes like falcarinol, falcarindiol, and oenanthotoxin. These compounds, primarily C17 polyacetylenes, serve as valuable surrogates for predicting the structure-activity relationships (SAR) and biological mechanisms of potential this compound derivatives. This guide will focus on these representative analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Structural Analogs of this compound from the Apiaceae Family

The primary structural analogs of this compound are other polyacetylenes found in various plants of the Apiaceae family. These compounds typically vary in chain length, degree of unsaturation, and the presence and position of hydroxyl or other functional groups.

Table 1: Key Polyacetylene Analogs of this compound from the Apiaceae Family

| Compound Name | Chemical Structure | Natural Source(s) | Key Biological Activities |

| This compound | (2E,8E,10E)-Trideca-2,8,10-trien-4,6-diyne | Aethusa cynapium | Phytotoxin, GABAA receptor antagonist[1] |

| Falcarinol | (3R,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol | Daucus carota (Carrot), Apium graveolens (Celery), Pastinaca sativa (Parsnip) | Cytotoxic, Anti-inflammatory, Antifungal |

| Falcarindiol | (3R,8S,9Z)-Heptadeca-1,9-diene-4,6-diyne-3,8-diol | Daucus carota (Carrot), Apium graveolens (Celery) | Cytotoxic, Anti-inflammatory |

| Oenanthotoxin | (2E,8E,10E)-Heptadeca-2,8,10-triene-4,6-diyne-1,14-diol | Oenanthe crocata (Hemlock Water Dropwort) | Neurotoxin, Non-competitive GABA antagonist[2] |

Synthesis and Derivatization Strategies

The synthesis of polyacetylene analogs typically involves coupling reactions to construct the conjugated diyne and enyne systems. A common strategy for creating unsymmetrical diacetylenes, which would be relevant for generating novel derivatives, is the Cadiot-Chodkiewicz coupling. For symmetrical diacetylenes, the Glaser coupling is often employed.

General Synthetic Approach for Falcarinol-type Analogs

A synthetic route to generate a library of diacetylenic compounds related to falcarindiol has been described. This methodology can be adapted for the synthesis of various this compound analogs. The core of this synthesis involves the coupling of a terminal alkyne with a 1-bromoalkyne.

-

Unsymmetrical Diacetylenes: Prepared via a modified Cadiot-Chodkiewicz coupling reaction.

-

Symmetrical Diacetylenes: Prepared using a Glaser coupling reaction.

These synthetic strategies allow for the introduction of various functional groups at different positions of the polyacetylene chain, enabling systematic SAR studies.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of polyacetylenes is intrinsically linked to their chemical structure. The conjugated system of double and triple bonds confers a high degree of reactivity, allowing these molecules to interact with various biological targets.

Cytotoxicity

Many polyacetylenes from the Apiaceae family exhibit significant cytotoxic activity against a range of cancer cell lines.

Table 2: Cytotoxicity of Falcarinol and its Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Falcarinol | CEM-C7H2 (Acute lymphoblastic leukemia) | 3.5 | [3][4] |

| Falcarinol | HT2912 (Colorectal carcinoma) | >100 | [4] |

| Falcarindiol | CEM-C7H2 (Acute lymphoblastic leukemia) | ~30 | [4] |

| Falcarindiol | HT2912 (Colorectal carcinoma) | >100 | [4] |

| Panaxydiol | CEM-C7H2 (Acute lymphoblastic leukemia) | ~30 | [4] |

| 8-O-methylfalcarindiol | CEM-C7H2 (Acute lymphoblastic leukemia) | ~30 | [4] |

| Compound 5 (from E. pallida) | COLO320 (Colorectal adenocarcinoma) | ~2 | [5] |

| Compound 5 (from E. pallida) | MIA PaCa-2 (Pancreatic adenocarcinoma) | >10 | [5] |

Structure-Activity Relationship Insights:

-

Hydrophobicity: More hydrophobic polyacetylenes tend to exhibit higher cytotoxicity. For instance, the less polar dicarbonylic and monocarbonylic polyacetylenes isolated from Echinacea pallida showed greater activity than their hydroxylated counterparts.

-

Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence activity. For falcarinol-type compounds, a hydroxyl group at C-3 appears to be important for their growth-inhibitory effects.

-

Unsaturation: The presence of additional unsaturation, such as a double bond at the C-1, 2 position, in diacetylenic compounds related to falcarindiol, was associated with increased cytotoxicity.

Anti-inflammatory Activity and Signaling Pathways

Falcarinol-type polyacetylenes have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by falcarinol-type polyacetylenes.

Falcarinol and its analogs have been shown to:

-

Inhibit the degradation of IκB-α.

-

Prevent the nuclear translocation of the p65 subunit of NF-κB.

-

Downregulate the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Experimental Protocols

Isolation and Purification of Polyacetylenes

A general procedure for the isolation of polyacetylenes from plant material involves extraction with a nonpolar solvent followed by chromatographic separation.

Caption: General workflow for the isolation and purification of polyacetylenes.

Detailed Protocol for Isolation from Celery Roots:

-

Extraction: Freeze-dried and powdered celery roots are extracted with dichloromethane at room temperature.

-

Concentration: The extract is filtered and the solvent is evaporated under reduced pressure.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target polyacetylenes are further purified by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using 1D and 2D NMR spectroscopy, mass spectrometry, and measurement of optical rotation.

Cytotoxicity Assay (Annexin V-PI Assay)

The cytotoxicity of polyacetylene derivatives can be evaluated using various methods, including the Annexin V-PI assay, which distinguishes between apoptotic and necrotic cell death.

Protocol Outline:

-

Cell Culture: Human cancer cell lines (e.g., CEM-C7H2, HT2912) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).

-

Staining: After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: IC50 values (the concentration of a compound that inhibits cell growth by 50%) are calculated from dose-response curves.

Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of polyacetylenes like falcarinol in biological matrices (e.g., human serum) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Key Parameters for LC-MS/MS Quantification of Falcarinol

| Parameter | Value |

| Extraction Method | Accelerated Solvent Extraction (ASE) with ethyl acetate |

| Chromatography | Reversed-phase LC |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Transition (m/z) | 268 -> 182 |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 7 ng/mL |

Conclusion and Future Directions

While direct research on this compound derivatives is sparse, the study of related polyacetylenes from the Apiaceae family provides a strong foundation for understanding their potential. The synthesis of novel this compound analogs, guided by the structure-activity relationships observed for compounds like falcarinol, could lead to the development of new therapeutic agents. Future research should focus on:

-

The total synthesis of this compound and the creation of a focused library of its derivatives.

-

Systematic evaluation of the cytotoxicity and anti-inflammatory properties of these new compounds.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound and its analogs.

-

In vivo studies to assess the efficacy and safety of promising candidates.

This technical guide, by leveraging data from analogous compounds, offers a roadmap for the rational design and investigation of novel this compound-based bioactive molecules.

References

- 1. Effect of the dietary polyacetylenes falcarinol and falcarindiol on the gut microbiota composition in a rat model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oenanthotoxin | C17H22O2 | CID 44138996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

Aethusin in Neuroscience: A Field Awaiting Exploration

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding and application of Aethusin as a tool in neuroscience research. While the compound, a polyyne toxin derived from the plant Aethusa cynapium (commonly known as fool's parsley), has been identified and chemically characterized, its interactions with and effects on the nervous system remain largely unexplored.[1]

This technical overview aims to summarize the known information about this compound and highlight the absence of substantial research in the context of neuroscience, thereby underscoring a potential, albeit uncharted, area for future scientific inquiry.

Chemical and Toxicological Profile of this compound

| Compound Property | Data | Reference |

| Chemical Name | This compound | [1] |

| Molecular Formula | C13H14 | [1] |

| Source | Aethusa cynapium | [1] |

| Compound Class | Polyne | [1] |

A summary of the basic chemical properties of this compound.

The Void in Neuroscience Research

A comprehensive search of scientific literature reveals a lack of studies investigating this compound's potential as a tool in neuroscience. Consequently, there is no data available to fulfill the core requirements of an in-depth technical guide for researchers, scientists, and drug development professionals. Specifically, the following critical information is absent:

-

Mechanism of Action: There are no published studies detailing the molecular targets or mechanism of action of this compound within the central or peripheral nervous system.

-

Signaling Pathways: No specific neuronal signaling pathways have been identified as being modulated by this compound.

-

Quantitative Data: There is an absence of quantitative data from neuroscience-related experiments, such as dose-response curves, electrophysiological recordings, or behavioral study results.

-

Experimental Protocols: No established experimental protocols for the use of this compound in neuroscience research have been published.

Future Directions and a Call for Research

The absence of research on this compound in neuroscience does not necessarily preclude its potential utility. Many natural toxins have become invaluable tools for studying the nervous system by selectively targeting specific ion channels, receptors, or other neuronal proteins. The toxic properties of this compound suggest that it likely has a biological target, which could potentially be within the nervous system.

To explore this compound as a potential tool, a foundational research workflow would be necessary.

A proposed high-level workflow for initial neuroscience research on this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Aethusin from Fool's Parsley (Aethusa cynapium)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Aethusin, a toxic polyacetylene found in fool's parsley (Aethusa cynapium). This compound is a known antagonist of the GABAA receptor and is of interest for neuropharmacological research. The following protocols are based on established methods for the extraction of polyacetylenes from plants of the Apiaceae family.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | --INVALID-LINK-- |

| Molar Mass | 170.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne | --INVALID-LINK-- |

| Class | Polyacetylene | --INVALID-LINK-- |

Experimental Protocols

Safety Precautions: Fool's parsley is a poisonous plant. Always handle plant material with appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is a toxic compound; handle with care, avoiding inhalation and skin contact. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Extraction of this compound from Aethusa cynapium Roots

This protocol outlines the extraction of crude this compound from the roots of Aethusa cynapium, where its concentration is highest.[1]

Materials:

-

Fresh or dried roots of Aethusa cynapium

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Grinder or blender

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Plant Material Preparation:

-

Thoroughly wash fresh roots to remove soil and debris.

-

Chop the roots into small pieces and air-dry or freeze-dry them.

-

Grind the dried root material into a fine powder.

-

-

Solvent Extraction:

-

Macerate the powdered root material in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh dichloromethane to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude oily residue.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: Hexane and Ethyl Acetate

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp (254 nm)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and equilibrate the column by running hexane through it.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Collect fractions of the eluate in test tubes.

-

-

Monitoring by TLC:

-

Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp. This compound, being a polyacetylene, should be UV active.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

-

Final Concentration:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound as a GABAA Receptor Antagonist

Caption: this compound antagonizes the GABAA receptor, preventing inhibition.

References

Application Notes and Protocols for the Laboratory Synthesis of Aethusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aethusin is a naturally occurring polyacetylene found in the plant Aethusa cynapium, commonly known as fool's parsley.[1][2] It is a potent phytotoxin and has been identified as a GABAA receptor antagonist.[1] This property makes it a molecule of interest for neuropharmacological research and as a potential lead compound in drug development. These application notes provide a comprehensive overview of a proposed laboratory synthesis of this compound, methods for its purification, and an overview of its known biological signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne | [1] |

| Molecular Formula | C13H14 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 463-34-3 | [1] |

| Appearance | Not reported, likely an oil or unstable solid | - |

| Solubility | Expected to be soluble in organic solvents like ether, hexane, and dichloromethane. | - |

| Boiling Point | Not reported, likely decomposes upon heating. | - |

Proposed Synthesis of this compound

3.1. Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C7-C8 bond, leading to two simpler building blocks: a C7 fragment containing the conjugated diyne system and a C6 fragment containing a conjugated diene. This disconnection allows for a convergent synthesis, which is generally more efficient for complex molecules.

3.2. Proposed Synthetic Pathway

The proposed forward synthesis is outlined below. This multi-step synthesis would require careful optimization of reaction conditions and purification at each stage.

Caption: this compound's antagonism of the GABAA receptor.

6.2. Mechanism of this compound Action

As a GABAA receptor antagonist, this compound is thought to bind to the GABAA receptor at or near the GABA binding site, preventing GABA from binding and activating the receptor. [3]This blockage of the chloride channel opening leads to a reduction in neuronal inhibition, which can result in increased neuronal excitability. [3]This mechanism is the basis for its toxic effects and its potential for neuropharmacological research.

Safety Precautions

This compound is a known phytotoxin. All synthesis and handling should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Due to its potential neurotoxic effects, exposure should be minimized.

Conclusion

This document provides a framework for the laboratory synthesis of this compound. The proposed synthetic route, while not yet reported in the literature, is based on established chemical principles for the construction of complex polyacetylenes. The detailed protocols and purification methods offer a starting point for researchers interested in obtaining this molecule for further study. The information on its biological activity as a GABAA receptor antagonist highlights its significance in the field of neuroscience and drug discovery. Further research is needed to validate and optimize the proposed synthesis and to fully elucidate the pharmacological profile of this compound.

References

Application Notes: In Vitro Assays for Measuring Aethusin GABAA Receptor Antagonism

Audience: Researchers, scientists, and drug development professionals.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated chloride ion channels that, upon binding to GABA, open to allow an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Due to their critical role in regulating brain activity, GABA-A receptors are significant targets for therapeutic agents treating anxiety, insomnia, epilepsy, and other neurological disorders.

GABA-A receptors are pentameric structures assembled from a selection of 19 different subunits, giving rise to a wide variety of receptor subtypes with distinct pharmacological properties.[1] Characterizing how a novel compound, such as Aethusin, interacts with these receptors is a crucial step in drug discovery. An antagonist is a compound that binds to the receptor but prevents its activation by the endogenous agonist, GABA.

These application notes provide a comprehensive overview and detailed protocols for three standard in vitro assays to determine the antagonistic activity of this compound on GABA-A receptors: a radioligand binding assay to determine binding affinity, a two-electrode voltage clamp (TEVC) electrophysiology assay for functional characterization, and a high-throughput FLIPR-based assay for screening.

Section 1: Assay Selection and Principles

Choosing the right assay depends on the specific question being asked. For this compound, a complete characterization would involve determining if it binds directly to the receptor and then quantifying how that binding event affects receptor function.

-

Radioligand Binding Assays: These assays are used to determine if and with what affinity this compound binds to specific sites on the GABA-A receptor complex. By competing with a radiolabeled ligand of known binding characteristics, the affinity (Kᵢ) of the test compound can be determined.[2] This provides information on target engagement.

-

Electrophysiology Assays: This is the gold standard for directly measuring the functional consequences of a compound's interaction with an ion channel.[3] By expressing specific GABA-A receptor subtypes in Xenopus oocytes, the effect of this compound on GABA-induced chloride currents can be precisely measured to determine its potency (IC₅₀) and mechanism of antagonism (e.g., competitive vs. non-competitive).[4]

-

Fluorescence-Based Functional Assays (FLIPR): For higher throughput screening, assays using a Fluorometric Imaging Plate Reader (FLIPR) measure changes in membrane potential.[5][6] In cells expressing GABA-A receptors, GABA-induced chloride influx causes depolarization, which can be detected by a voltage-sensitive dye. An antagonist like this compound would inhibit this change in fluorescence. This method is ideal for screening large numbers of compounds or for initial dose-response studies.[7]

Section 2: Data Presentation and Interpretation

Quantitative data from these assays should be summarized to allow for clear interpretation and comparison. The following tables present hypothetical data for this compound to illustrate how results are typically displayed.

Table 1: Binding Affinity of this compound at GABA-A Receptor Sites

This table summarizes the binding affinity (Kᵢ) of this compound, determined via competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

| Radioligand | Target Site | This compound Kᵢ (nM) | Positive Control | Positive Control Kᵢ (nM) |

| [³H]Muscimol | GABA Agonist Site | 25.3 ± 2.1 | GABA | 15.8 ± 1.5 |

| [³H]Flumazenil | Benzodiazepine Site | > 10,000 | Diazepam | 5.2 ± 0.4 |

| [³⁵S]TBPS | Channel Pore Site | 8,500 ± 450 | Picrotoxin | 2,100 ± 180 |

Data are presented as mean ± SEM from three independent experiments.

Interpretation: The low nanomolar Kᵢ value against [³H]Muscimol suggests that this compound has a high affinity for the GABA binding site.[8] Its negligible affinity for the benzodiazepine and channel pore sites indicates specificity. This profile is consistent with a competitive antagonist that directly competes with GABA.[2]

Table 2: Functional Antagonism of GABA-A Receptors (α1β2γ2 subtype) by this compound